Ibuprofen piconol

Description

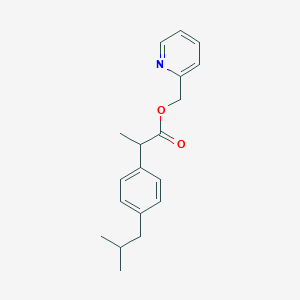

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-14(2)12-16-7-9-17(10-8-16)15(3)19(21)22-13-18-6-4-5-11-20-18/h4-11,14-15H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEWLPOYLGNNHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023140 |

Source

|

| Record name | Ibuprofen piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64622-45-3 |

Source

|

| Record name | Ibuprofen piconol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen piconol [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064622453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen piconol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibuprofen piconol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethyl 2-(4-isobutylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFEN PICONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0F91K5U4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Green Synthesis of Ibuprofen Piconol Using Solid Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the green chemistry approach to synthesizing Ibuprofen piconol, a topical anti-inflammatory agent, utilizing solid catalysts. This method presents a significant improvement over traditional synthetic routes by enhancing atom economy, reducing hazardous waste, and simplifying the overall process.

Introduction: The Need for a Greener Synthesis

This compound, the 2-picolyl ester of ibuprofen, is an effective topical agent for treating inflammatory conditions like acne.[1][2] The conventional synthesis method involves a two-step process starting with the conversion of ibuprofen to its acid chloride using hazardous reagents like thionyl chloride, followed by esterification with 2-picolyl alcohol (also referred to as piconol or pyridine 2-methanol).[1][3] This traditional route suffers from poor atom economy, calculated to be around 68%, and generates toxic byproducts, posing environmental and safety concerns.[1][2]

The principles of green chemistry call for the development of cleaner, more efficient, and environmentally benign chemical processes.[1][2][4] In the context of this compound synthesis, this translates to a one-step direct esterification process using a recyclable solid catalyst, which minimizes waste and avoids the use of harsh chemicals.[1][2]

The Solid Catalyst Approach: Direct Esterification

A significant advancement in the synthesis of this compound is the direct condensation reaction between ibuprofen and 2-picolyl alcohol using environmentally benign solid catalysts.[1][2] This one-step procedure dramatically improves the atom economy to as high as 94% and simplifies the production process.[1][2][5]

The reaction involves heating ibuprofen and 2-picolyl alcohol in the presence of a solid acid catalyst in a suitable solvent, with the continuous removal of water formed during the reaction.

Reaction Scheme:

Ibuprofen + 2-Picolyl Alcohol --(Solid Catalyst)--> this compound + H₂O

Various solid catalysts, such as montmorillonite K-10 clay and acid resins like Amberlyst-15, have been successfully employed to facilitate this transformation.[1]

Quantitative Data and Catalyst Performance

The choice of catalyst and solvent significantly impacts the reaction's efficiency. The following table summarizes the performance of different solid catalysts in the synthesis of this compound.

| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Atom Economy (%) | Reference |

| Montmorillonite K-10 | Toluene | 18 | 97 | 94 | [1][2] |

| Montmorillonite K-10 | Xylene | 18 | 85 | 94 | [1] |

| Amberlyst-15 | Toluene | 24 | 60 | 94 | [1] |

| Indian 130 Resin | Toluene | 24 | 55 | 94 | [1] |

| Indian 140 Resin | Toluene | 24 | 50 | 94 | [1] |

| Traditional Method | - | - | - | 68 | [1][2] |

As the data indicates, montmorillonite K-10 clay in refluxing toluene provides the highest yield, demonstrating its superior catalytic activity for this esterification.[1] While acid resins also catalyze the reaction, they result in lower yields and may require longer reaction times.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using the most effective solid catalyst identified, montmorillonite K-10.

4.1. Materials and Equipment

-

Reactants: Ibuprofen, 2-Picolyl alcohol (piconol)

-

Catalyst: Montmorillonite K-10 clay (20% w/w with respect to ibuprofen)

-

Solvent: Toluene

-

Reagents for Workup: Sodium bicarbonate solution, Oxalic acid solution

-

Equipment: Round-bottom flask, reflux condenser with a Dean-Stark apparatus, heating mantle, magnetic stirrer, filtration apparatus, rotary evaporator, distillation apparatus.

4.2. Synthesis Procedure

-

Charging the Reactor: A round-bottom flask is charged with Ibuprofen (4.1 g, 20 mmol), 2-picolyl alcohol (2.4 g, 22 mmol), montmorillonite K-10 clay (0.82 g, 20% w/w of ibuprofen), and toluene.[1]

-

Reaction: The mixture is heated to reflux for 18 hours with continuous stirring.[1] Water produced during the esterification is collected and removed using a Dean-Stark apparatus.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Catalyst Removal: After the reaction is complete, the mixture is cooled to room temperature. The solid montmorillonite K-10 catalyst is removed by filtration.[1]

-

Workup: The filtrate is transferred to a separatory funnel and washed sequentially with a sodium bicarbonate solution and an oxalic acid solution to remove any unreacted ibuprofen and other impurities.[1]

-

Isolation and Purification: The organic layer is collected and concentrated under reduced pressure using a rotary evaporator to remove the toluene.[1] The resulting crude product is then purified by distillation to yield pure this compound (5.7 g, 97% yield).[1]

Diagrams and Workflows

5.1. Reaction Mechanism

The synthesis of this compound via this green chemistry approach follows a classic Fischer esterification mechanism, catalyzed by the solid acid.

Caption: Fischer esterification mechanism for this compound synthesis.

5.2. Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for green synthesis of this compound.

Conclusion and Future Outlook

The use of solid catalysts, particularly montmorillonite K-10 clay, offers a highly efficient, environmentally friendly, and economically viable route for the synthesis of this compound.[1] This green chemistry approach significantly increases atom economy, eliminates the need for hazardous reagents, and simplifies the purification process. The ability to easily filter and potentially reuse the solid catalyst further enhances the sustainability of this method.

Future research could focus on optimizing reaction conditions for even shorter times, exploring a wider range of recyclable solid acid catalysts, and developing a continuous flow process to further improve the efficiency and scalability of this green synthesis. This methodology serves as a prime example of applying green chemistry principles to pharmaceutical manufacturing, leading to safer and more sustainable processes.

References

Preformulation studies of Ibuprofen piconol for topical delivery

An In-depth Technical Guide to the Preformulation Studies of Ibuprofen Piconol for Topical Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential preformulation studies for this compound, a non-steroidal anti-inflammatory drug (NSAID) intended for topical application. This compound, the 2-pyridinylmethyl ester of ibuprofen, is a prodrug that is rapidly converted to its active parent compound, ibuprofen, upon topical application.[1] Understanding its physicochemical properties is paramount for the development of a stable, effective, and safe topical drug product.

Physicochemical Characterization

This compound is a pale yellow, clear, slightly viscous, and oily liquid at room temperature.[2] It is odorless with a bitter taste.[2] Unlike its parent compound, ibuprofen, which is a crystalline solid, this compound exists as a liquid that tends to form a glass upon cooling rather than a crystalline solid.[2]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These parameters are fundamental for the design of a suitable topical formulation, influencing factors such as spreadability, texture, and the manufacturing process.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Pale yellow, clear, slightly viscous liquid | [2] |

| Odor | Odorless | [2] |

| Boiling Point | 178°C at 1 mm Hg | [2] |

| Specific Gravity | 1.0483 | [2] |

| Viscosity | 43.3 cS | [2] |

| Hygroscopicity | Slightly hygroscopic | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its formulation feasibility and bioavailability. This compound is a lipophilic molecule that strongly partitions into the oil phase.[1][2] Its solubility in a range of pharmaceutically relevant solvents is summarized in Table 2.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | 16.5 ppm (very limited) | [1][2] |

| Glycerol | 16.4 mg/mL (modest) | [1][2] |

| Propylene Glycol | Miscible | [2] |

| Ethanol | Miscible | [2] |

| Isopropyl Myristate | Miscible | [2] |

| Mineral Oil | Miscible | [2] |

| Silicone Fluids | Immiscible | [2] |

| DMSO | ≥ 50 mg/mL | [1] |

Partition Coefficient

The partition coefficient (Log P) is a measure of a drug's lipophilicity and is a key predictor of its ability to permeate the skin barrier. A high Log P value indicates a greater affinity for the lipid-rich stratum corneum. The calculated Log P for this compound is 4.39, indicating its strong lipophilic nature.[3]

Table 3: Partition Coefficient of this compound

| Parameter | Value | Reference |

| Log P (calculated) | 4.39 | [3] |

Stability Profile

Stability studies are essential to determine the shelf-life of the drug substance and the final product. This compound is a chemically stable molecule under typical storage conditions.[2]

pH Stability

This compound is stable in the pH range of 2.5 to 8.0.[2] Ester hydrolysis occurs at pH values below 2.5 and above 8.0.[2]

Photostability and Thermal Stability

Exposure to light and heat can cause some darkening of the bulk drug material, but this does not significantly affect its potency or lead to a rapid increase in impurities.[2] Standard precautions for storage and handling are sufficient.[2]

Stability in Formulations

The stability of this compound in cream and ointment formulations has been evaluated. After 6 months of storage, an ointment formulation showed less than 3% degradation, while a cream formulation exhibited insignificant degradation.[2][4]

Incompatibility

This compound has been observed to degrade in the presence of certain metal ions, particularly Cu(II) and Zn(II).[2] This suggests that packaging materials and excipients should be carefully selected to avoid contact with these metals.

Experimental Protocols

The following sections detail the methodologies for the key preformulation experiments.

Determination of Physical Properties

-

Specific Gravity: Determined using a pycnometer according to the methods outlined in the Japanese Pharmacopoeia.[2]

-

Viscosity: Measured using a viscometer, with the specific method also following the Japanese Pharmacopoeia, yielding a result in centistokes (cS).[2]

-

Hygroscopicity: Assessed by storing the drug at 30°C across a range of relative humidities (32.4% to 100%) for 200 hours and analyzing the water content.[2]

Solubility Determination

A saturated solution of this compound is prepared by adding an excess amount of the drug to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (Shake-Flask Method)

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolve a known amount of this compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

The mixture is shaken for a predetermined period to allow for partitioning equilibrium to be reached.

-

The two phases are then separated, and the concentration of this compound in each phase is quantified by HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a common approach for the quantification of this compound and its degradation products.

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio is optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 222 nm).

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the parent drug peak from any degradation product peaks.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

-

Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a constant temperature (typically 32°C) to mimic skin surface temperature.

-

A known amount of the this compound formulation is applied to the skin surface in the donor compartment.

-

At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

-

The concentration of this compound (or its active metabolite, ibuprofen) in the collected samples is quantified by HPLC.

-

The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile and calculate the flux.

Visualizations

Preformulation Study Workflow

The following diagram illustrates a typical workflow for the preformulation studies of a topical liquid drug like this compound.

Caption: Workflow for Preformulation Studies of this compound.

Topical NSAID Signaling Pathway

Ibuprofen, the active metabolite of this compound, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes. This pathway is depicted below.

Caption: Mechanism of Action of Ibuprofen via COX Inhibition.

References

Physicochemical Characteristics of Ibuprofen Piconol Liquid Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen piconol is the 2-pyridylmethyl ester of ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID).[1] It is formulated as a liquid for topical application, primarily for the relief of thermal burns and sunburn.[2][3] As a prodrug, this compound is designed to facilitate topical delivery, whereupon it is rapidly converted in vivo to its active moiety, ibuprofen.[2] The efficacy and stability of its liquid formulation are intrinsically linked to its physicochemical properties.

This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound in its liquid form. It includes quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support research and development efforts.

General Physicochemical Properties

This compound is a colorless to light yellow, chemically stable, and slightly hygroscopic liquid at room temperature.[1][2] A summary of its fundamental properties is presented in Table 1.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₉H₂₃NO₂ | [2][4] |

| Molecular Weight | 297.39 g/mol | [2][4] |

| CAS Number | 64622-45-3 | [2][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density / Specific Gravity | 1.0971 g/cm³ / 1.0483 | [1][2] |

| Viscosity | 43.3 cS |[1] |

Solubility Profile

The solubility of a topical agent is critical for formulation development, influencing drug release and skin permeation. This compound is characterized by its lipophilic nature, showing high miscibility with non-polar organic solvents and very limited solubility in water.[1][2]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

|---|---|---|

| Water | 16.5 ppm (very limited) | [1][2] |

| Glycerol | 16.4 mg/mL (modest) | [1][2] |

| DMSO | ≥ 50 mg/mL | [5] |

| Ethanol | Miscible | [1] |

| Propylene Glycol | Miscible | [1] |

| Isopropyl Myristate | Miscible | [1] |

| Vegetable Oils | Miscible | [1] |

| Hexane | Miscible | [1] |

| Silicone Fluids | Immiscible |[1][2] |

The low aqueous solubility is expected, as the piconol ester form is less polar than the parent ibuprofen acid.[1] An increase in water solubility is observed at a pH below 4.0, which is attributed to the acid-base properties of the molecule, corresponding to a pKa of 3.8.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6]

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing the solvent of interest (e.g., water, glycerol, buffer solution). The presence of undissolved liquid drug confirms that a saturated solution will be achieved.[7][8]

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, cease agitation and allow the samples to stand. Separate the undissolved drug from the saturated solution via centrifugation (e.g., 5000 rpm for 15 minutes).[6][9]

-

Sampling: Carefully withdraw an aliquot from the clear supernatant of the solvent phase.[9]

-

Quantification: Dilute the aliquot as necessary and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][10][11]

Caption: Experimental workflow for the shake-flask solubility test.

Partitioning Behavior

This compound is a lipophilic molecule that strongly partitions into the oil phase, a characteristic that is advantageous for its formulation in topical creams and ointments.[1][2] This property is quantified by the n-octanol/water partition coefficient (Log P), which is a critical parameter in predicting skin permeation. While a specific Log P value is not cited in the provided literature, the qualitative description of its partitioning behavior is consistently reported.[1][2][12]

Experimental Protocol: Partition Coefficient Determination (Shake-Flask Method)

The shake-flask method is the standard OECD guideline procedure for determining the partition coefficient.[13][14]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water (or an appropriate buffer) and vice-versa by shaking them together for 24 hours, followed by a separation period.[13][15]

-

Test Preparation: Prepare a stock solution of this compound in n-octanol. Add the stock solution and the pre-saturated aqueous phase to a centrifuge tube at a defined volume ratio.[9]

-

Equilibration: Agitate the tubes to allow for partitioning between the two phases until equilibrium is reached. A common procedure is 100 rotations over 5 minutes.[9][15]

-

Phase Separation: Centrifuge the tubes to achieve a clear separation of the n-octanol and aqueous layers.[9]

-

Analysis: Sample both phases and determine the concentration of this compound in each layer using a suitable analytical technique like HPLC.[9][13]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The value is typically reported as its base-10 logarithm (Log P).[16]

Caption: Experimental workflow for Log P determination via shake-flask.

Chemical Stability

This compound is reported to be a chemically stable drug.[1][2] However, its stability is influenced by pH, the presence of metal ions, and anticoagulants in biological matrices.

-

pH Stability: The ester linkage is susceptible to hydrolysis at pH values below 2.5 and above 8.0, but the compound is stable between these values.[1]

-

Metal Ions: The drug degrades in the presence of certain metal ions, particularly Cu(II) and Zn(II).[1][12]

-

Hygroscopicity: It is slightly hygroscopic, but moisture uptake is minimal at relative humidities below 50%.[1]

-

Biological Stability: The hydrolysis half-life in plasma is significantly affected by the type of anticoagulant used, indicating enzymatic degradation.[2]

Table 3: Hydrolysis Half-Life (t₁₂) of this compound in Plasma with Different Anticoagulants

| Condition | Half-Life (t₁₂) | Reference(s) |

|---|---|---|

| No Anticoagulant | 2.5 hours | [2] |

| Citrate | 8.0 hours | [2] |

| Heparin | 15.5 hours | [2] |

| EDTA | 161.8 hours |[2] |

Experimental Protocol: Solution Stability Assessment

This protocol outlines a general method for assessing the chemical stability of this compound in solution under various conditions (e.g., different pH values, temperatures).

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 2, 4, 7, 9) or relevant formulations.

-

Storage: Store the prepared solutions under controlled conditions. For accelerated stability studies, elevated temperatures (e.g., 40°C, 50°C, 60°C) are used.[17] Samples should also be stored under intended storage conditions (e.g., 4°C, 25°C).[18]

-

Time-Point Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw aliquots from each sample.

-

Analysis: Immediately analyze the samples to quantify the remaining concentration of this compound and identify any major degradation products. A stability-indicating HPLC method is required, which can resolve the parent drug from its degradants.[11]

-

Data Analysis: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and shelf-life (t₉₀) or half-life (t₁₂) under each condition.[17]

Mechanism of Action

This compound acts as a prodrug.[2] Following topical administration, it is rapidly hydrolyzed in vivo to release ibuprofen and 2-pyridinemethanol. The pharmacological activity is derived from ibuprofen, which is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[19][20][21] By inhibiting these enzymes, ibuprofen blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[19][22][[“]]

Caption: Ibuprofen inhibits COX enzymes, blocking prostaglandin synthesis.

Conclusion

This compound is a lipophilic liquid prodrug with well-defined physicochemical properties that favor its use in topical formulations. Its high miscibility in organic solvents and strong partitioning into oil phases are ideal for cream and ointment bases. While chemically stable under neutral pH conditions, formulators must consider its susceptibility to hydrolysis at acidic and basic extremes and its degradation in the presence of certain metal ions. The rapid in vivo conversion to ibuprofen ensures the targeted delivery of the active anti-inflammatory agent. The data and protocols presented in this guide serve as a comprehensive resource for the continued development and analysis of this compound formulations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | CAS 64622-45-3 | LGC Standards [lgcstandards.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. ijbpas.com [ijbpas.com]

- 11. ukaazpublications.com [ukaazpublications.com]

- 12. Preformulation characterization of topical this compound | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 13. enfo.hu [enfo.hu]

- 14. oecd.org [oecd.org]

- 15. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 16. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 17. asianpubs.org [asianpubs.org]

- 18. Stability of Ibuprofen Solutions in Normal Saline or 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. ClinPGx [clinpgx.org]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Ibuprofen - Wikipedia [en.wikipedia.org]

- 23. consensus.app [consensus.app]

Methodological & Application

HPLC analytical method for Ibuprofen piconol quantification

An HPLC Analytical Method for the Quantification of Ibuprofen Piconol

This document outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in pharmaceutical formulations. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate method for quality control and research purposes.

Introduction

This compound is an ester of ibuprofen with piconol, developed to enhance the topical delivery of ibuprofen. Accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring the quality, efficacy, and safety of the final product. This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on established principles for the analysis of ibuprofen and its derivatives.[1][2]

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio.[3][4] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL.[1][5] |

| Column Temperature | Ambient (approximately 25°C) |

| UV Detection | 222 nm.[1] |

| Run Time | 10 minutes |

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[5][6]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

For a cream or gel formulation:

-

Accurately weigh a portion of the formulation equivalent to 10 mg of this compound into a 50 mL centrifuge tube.

-

Add 25 mL of the mobile phase and vortex for 5 minutes to disperse the sample.

-

Sonicate the sample for 15 minutes to extract the active ingredient.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5][6]

-

Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.

Method Validation Summary

The proposed method should be validated according to ICH guidelines.[7] A summary of typical validation parameters is presented in Table 2.

Table 2: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0%.[2] | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0%.[1] | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[4] | 0.7 µg/mL |

| Specificity | No interference from placebo or degradation products | Peak purity > 99% |

| Robustness | % RSD ≤ 2.0% for deliberate small changes in method parameters.[1] | Complies |

Results and Discussion

A typical chromatogram would show a well-resolved peak for this compound. The retention time is expected to be in the range of 5-8 minutes under the specified conditions. The quantification is performed by integrating the peak area and comparing it against a calibration curve constructed from the standard solutions.

Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound quantification.

Detailed Experimental Protocol

6.1. Mobile Phase Preparation (1 L)

-

Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

-

Measure 400 mL of HPLC-grade water into a separate 1 L graduated cylinder.

-

Carefully add 1.0 mL of phosphoric acid to the water.

-

Combine the acetonitrile and acidified water in a 1 L solvent bottle.

-

Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

6.2. System Suitability Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

-

Inject the mobile phase as a blank to ensure a clean baseline.

-

Inject a working standard solution (e.g., 20 µg/mL) five times.

-

Calculate the relative standard deviation (% RSD) for the peak area and retention time. The % RSD should be less than 2.0%.

6.3. Calibration

-

Inject each of the working standard solutions in ascending order of concentration.

-

Generate a calibration curve by plotting the peak area versus the concentration of this compound.

-

Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.

6.4. Analysis of Samples

-

Inject the prepared sample solutions.

-

Record the chromatograms and integrate the peak area for this compound.

-

Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.

Conclusion

The described RP-HPLC method is a straightforward and reliable approach for the quantification of this compound in pharmaceutical preparations. The method is based on common analytical practices for ibuprofen and can be readily implemented in a quality control or research laboratory.[1][4] Proper method validation must be performed to ensure its suitability for the intended application.

References

- 1. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Ibuprofen Assay Method Reproducibility with HPLC - AppNote [mtc-usa.com]

- 6. mtc-usa.com [mtc-usa.com]

- 7. longdom.org [longdom.org]

Synthesis of Ibuprofen Piconol via Steglich Esterification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ibuprofen piconol, an ester of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The synthesis is achieved through a Steglich esterification reaction, a mild and efficient method utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This method avoids the use of harsh reagents like thionyl chloride, making it a safer and more environmentally friendly approach.[4][5] The protocol outlines the reaction setup, purification process, and provides quantitative data from representative synthesis examples.

Introduction

Ibuprofen is a widely used NSAID for the management of pain and inflammation. Esterification of Ibuprofen to form prodrugs like this compound can potentially alter its pharmacokinetic properties, such as bioavailability and side-effect profile. The Steglich esterification is a well-established method for forming esters from carboxylic acids and alcohols under mild conditions, making it suitable for complex molecules.[1][2][3] This reaction proceeds through the activation of the carboxylic acid group of Ibuprofen by DCC, forming an O-acylisourea intermediate.[3] The catalyst, DMAP, then facilitates the nucleophilic attack of the hydroxyl group of 2-(hydroxymethyl)pyridine (piconol) on the activated acyl group, yielding the desired ester and the insoluble byproduct, dicyclohexylurea (DCU).[3]

Signaling Pathway of Steglich Esterification

Caption: Mechanism of DCC/DMAP-mediated Steglich Esterification.

Experimental Protocol

This protocol is based on established synthesis methods for this compound.[4][5]

Materials:

-

Ibuprofen

-

2-(Hydroxymethyl)pyridine (Piconol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve Ibuprofen in anhydrous dichloromethane.

-

Add 2-(hydroxymethyl)pyridine, DCC, and a catalytic amount of DMAP to the solution.

-

Reaction: Stir the mixture at room temperature (20-25°C) for 12-24 hours.[4][5] A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with a 5% sodium bicarbonate solution and then with purified water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent from the dried organic layer using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[4]

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from two representative synthesis examples found in the literature.[4]

| Parameter | Example 1 | Example 2 |

| Reactants | ||

| Ibuprofen | 206g | 197g |

| 2-(Hydroxymethyl)pyridine | 109g | 123g |

| DCC | 206g | 199g |

| DMAP | 4.0g | 4.3g |

| Solvent | ||

| Type | Dichloromethane | Acetone |

| Volume | 2500ml | 2500ml |

| Reaction Conditions | ||

| Temperature | 20-25°C | 20-25°C |

| Time | 12h | 12h |

| Product | ||

| This compound Yield | 276g (94%) | 276g (94%) |

| Boiling Point | 171-173°C / 0.133kPa | 171-173°C / 0.133kPa |

Discussion

The synthesis of this compound using DCC and DMAP is a high-yield and straightforward procedure.[4] The reaction proceeds under mild, room temperature conditions, which is advantageous for preventing degradation of the reactants and product. The primary challenge in this synthesis is the removal of the dicyclohexylurea (DCU) byproduct. As DCU is largely insoluble in many organic solvents, it can be effectively removed by filtration. However, for complete removal, careful washing of the organic phase is necessary. The use of alternative carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can simplify the purification process as the corresponding urea byproduct is water-soluble and can be easily removed by aqueous extraction.

Conclusion

The DCC/DMAP-mediated Steglich esterification is an effective and robust method for the synthesis of this compound, providing high yields under mild reaction conditions. This protocol serves as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis. The provided workflow and quantitative data offer a clear and reproducible framework for the successful synthesis of this Ibuprofen derivative.

References

- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. CN103664752A - Synthesis process for this compound - Google Patents [patents.google.com]

- 5. CN102304081A - Green synthesis method for this compound and medicinal preparation thereof - Google Patents [patents.google.com]

Application Notes and Protocols for Transdermal Patch Formulation and Evaluation with Ibuprofen Piconol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of transdermal patches containing Ibuprofen Piconol. The following sections detail the necessary materials, equipment, and step-by-step instructions for the successful development and characterization of a matrix-type transdermal drug delivery system.

Introduction

This compound, a non-steroidal anti-inflammatory drug (NSAID), is a promising candidate for transdermal delivery to provide localized pain relief and reduce the systemic side effects associated with oral administration.[1][2] Transdermal patches offer a non-invasive method for controlled drug release over an extended period, aiming to improve patient compliance and therapeutic outcomes.[3] This document outlines the formulation of a matrix-type transdermal patch, where the drug is uniformly dispersed within a polymer matrix, and the subsequent evaluation of its physicochemical and performance characteristics.

Formulation of this compound Transdermal Patches

The formulation of a transdermal patch involves the careful selection of polymers, plasticizers, and permeation enhancers to achieve desired adhesion, flexibility, and drug release characteristics. The solvent casting method is a common and effective technique for preparing these patches.[4]

Materials and Equipment

-

Active Pharmaceutical Ingredient (API): this compound

-

Polymers: Ethylcellulose (EC), Polyvinylpyrrolidone (PVP)[1]

-

Plasticizer: Polyethylene Glycol (PEG)[1]

-

Solvents: Toluene, Ethanol[1]

-

Permeation Enhancer (Optional): Menthol, Oleic Acid, Allantoin[5][6][7]

-

Equipment: Magnetic stirrer, Sonicator, Petri dishes with aluminum foil lining, Digital weighing balance, Micropipettes, Ointment sheet.

Experimental Protocol: Solvent Casting Method

-

Accurately weigh the required quantities of Ethylcellulose and PVP and dissolve them in ethanol. Allow the solution to swell for approximately 15 minutes.[1]

-

In a separate container, dissolve the weighed amount of this compound in toluene.[1]

-

Add the this compound solution to the polymer solution.[1]

-

Incorporate the plasticizer (PEG) into the mixture and stir continuously using a magnetic stirrer until a homogeneous solution is formed.[1]

-

Sonicate the resulting solution for approximately 10 minutes to remove any entrapped air bubbles.[1]

-

Carefully pour the solution into a petri dish lined with aluminum foil.[1]

-

Allow the solvent to evaporate at room temperature for 8 to 12 hours.[1]

-

Once the patch is formed, carefully remove it from the petri dish and cut it into the desired size for further evaluation.

Evaluation of Transdermal Patches

A series of evaluations are crucial to ensure the quality, efficacy, and safety of the formulated transdermal patches. These tests assess the physical characteristics, drug content uniformity, and in-vitro performance of the patches.

Physicochemical Evaluation

These tests characterize the physical properties of the patch, ensuring consistency and quality.

Table 1: Physicochemical Evaluation Parameters

| Parameter | Method | Acceptance Criteria |

| Weight Variation | Weigh three individual patches of a specified size and calculate the average weight. | Individual weights should not deviate significantly from the average weight. |

| Thickness | Measure the thickness of the patch at three different locations using a digital micrometer and calculate the average. | Uniform thickness across the patch. |

| Folding Endurance | Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value. | A higher number indicates better flexibility. |

| Moisture Content | Weigh a patch and then keep it in a desiccator containing calcium chloride for 24 hours. Reweigh the patch and calculate the percentage of moisture content. | Lower moisture content is generally desirable for stability. |

| Drug Content Uniformity | Dissolve a patch of known area in a suitable solvent and analyze the drug content using a UV-Visible Spectrophotometer or HPLC. | Drug content should be within a specified range (e.g., 90-110% of the theoretical amount). |

In-Vitro Drug Release Studies

In-vitro drug release studies are performed to understand the rate and mechanism of drug release from the patch.

-

Assemble a Franz diffusion cell with a suitable membrane (e.g., synthetic membrane or animal skin) separating the donor and receptor compartments.[1][2]

-

Place a patch of a defined area on the membrane in the donor compartment.[1]

-

Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain the temperature at 37°C.[1]

-

Stir the receptor medium continuously.[1]

-

At predetermined time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh buffer.[1]

-

Analyze the drug concentration in the collected samples using a UV-Visible Spectrophotometer at the maximum wavelength for this compound (for Ibuprofen, λmax is around 222 nm).[1][8]

-

Calculate the cumulative amount of drug released per unit area over time.

Table 2: In-Vitro Drug Release Data (Hypothetical)

| Time (hours) | Formulation F1 (µg/cm²) | Formulation F2 (µg/cm²) | Formulation F3 (µg/cm²) |

| 1 | 50.2 ± 3.1 | 65.8 ± 4.5 | 75.1 ± 5.2 |

| 2 | 98.5 ± 5.6 | 125.4 ± 6.8 | 148.9 ± 7.1 |

| 4 | 185.7 ± 8.2 | 240.1 ± 9.5 | 290.3 ± 10.3 |

| 6 | 260.3 ± 10.1 | 345.6 ± 11.2 | 415.8 ± 12.5 |

| 8 | 325.1 ± 12.5 | 430.8 ± 13.1 | 520.4 ± 14.8 |

| 12 | 410.6 ± 14.8 | 550.2 ± 15.9 | 680.1 ± 16.2 |

| 24 | 550.9 ± 18.2 | 780.5 ± 20.3 | 950.7 ± 22.1 |

Adhesion Studies

Adhesion properties are critical for ensuring the patch remains affixed to the skin for the intended duration.

-

Use a texture analyzer or a dedicated adhesion testing system.[9]

-

Cut the patch into a specified dimension (e.g., 175 x 25 mm).[9]

-

Form a loop with the adhesive side facing outwards.

-

Bring the loop into contact with a standard substrate (e.g., stainless steel).[9]

-

Measure the maximum force required to detach the patch from the substrate.[9]

-

Perform the test in triplicate for each formulation.

Table 3: Adhesion Test Results (Hypothetical)

| Formulation | Tack Force (N) |

| F1 | 12.5 ± 1.1 |

| F2 | 14.2 ± 1.5 |

| F3 | 11.8 ± 0.9 |

| Commercial Patch | 13.5 ± 1.3 |

Stability Studies

Stability studies are conducted to determine the shelf-life of the product under specified storage conditions.

-

Package the formulated patches in a suitable container.

-

Store the patches under accelerated stability conditions (e.g., 40°C and 75% relative humidity) for a defined period (e.g., 3 months).[9]

-

At specified time points (e.g., 1, 2, and 3 months), withdraw samples and evaluate them for physical appearance, drug content, and in-vitro drug release.[9]

-

The absence of crystal formation and significant changes in drug content indicate good stability.[9]

Visualizations

Experimental Workflow

Caption: Workflow for the formulation and evaluation of this compound transdermal patches.

In-Vitro Drug Release logical Relationship

Caption: Logical flow of the in-vitro drug release study using a Franz diffusion cell.

Signaling Pathway of NSAID Action

Caption: Simplified signaling pathway of NSAID action in inhibiting inflammation.

References

- 1. questjournals.org [questjournals.org]

- 2. A comparative study of the in vitro permeation of ibuprofen in mammalian skin, the PAMPA model and silicone membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjpsonline.com [wjpsonline.com]

- 5. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Transdermal Delivery of Ibuprofen Utilizing a Novel Solvent-Free Pressure-sensitive Adhesive (PSA): TEPI® Technology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Ibuprofen Piconol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen piconol is a topical anti-inflammatory agent that combines the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen with piconol. This combination is designed to enhance the dermal penetration of ibuprofen, thereby increasing its local therapeutic efficacy for treating inflammatory skin conditions such as acne vulgaris, primary thermal burns, and sunburn. The primary mechanism of action of ibuprofen is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation, pain, and fever.[1][2] Piconol is believed to act as a permeation enhancer, facilitating the delivery of ibuprofen to the target tissue.[3]

These application notes provide detailed protocols for preclinical in vivo animal models to assess the efficacy of this compound. Due to the limited availability of specific in vivo data for this compound, the following protocols and data are based on established models for topical anti-inflammatory drugs and studies on topical ibuprofen formulations. These can serve as a robust starting point for designing and executing efficacy studies for this compound.

Key In Vivo Animal Models

Several well-established animal models can be employed to evaluate the anti-inflammatory and analgesic efficacy of topically applied this compound. The choice of model depends on the specific therapeutic indication being investigated.

-

Carrageenan-Induced Paw Edema in Rats: A classic model for acute inflammation, suitable for evaluating the anti-edema and anti-inflammatory properties of topical agents.[4][5]

-

UV Erythema in Guinea Pigs: This model mimics sunburn and is ideal for assessing the efficacy of topical agents in preventing or reducing UV-induced skin inflammation.[1][6]

-

Propionibacterium acnes-Induced Inflammation in Mice: A relevant model for studying the efficacy of topical treatments for acne vulgaris, a primary indication for this compound.[7][8][9]

Data Presentation

The following tables summarize representative quantitative data from studies using animal models relevant to the testing of topical ibuprofen formulations. This data can be used as a benchmark for evaluating the efficacy of this compound.

Table 1: Efficacy of Topical Ibuprofen in Carrageenan-Induced Rat Paw Edema

| Treatment Group | Dose/Concentration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |

| Control (Vehicle) | N/A | 1 hr | 0 | [10] |

| Control (Vehicle) | N/A | 3 hr | 0 | [10] |

| Topical Ibuprofen | 5% gel | 1 hr | 25.3 | [11] |

| Topical Ibuprofen | 5% gel | 3 hr | 45.8 | [11] |

| Indomethacin (i.p.) | 5 mg/kg | 3 hr | 60.2 | [10] |

Note: Data is illustrative and compiled from representative studies. i.p. = intraperitoneal.

Table 2: Efficacy of Topical Anti-Inflammatory Agents in UV-Induced Erythema in Guinea Pigs

| Treatment Group | Dose/Concentration | Time Post-UV Irradiation | Erythema Score Reduction (%) | Reference |

| Control (Vehicle) | N/A | 4 hr | 0 | [1] |

| Topical Indomethacin | 1% cream | 4 hr | 50-60 | [1] |

| Topical Piroxicam | 1% cream | 7 hr | ~40 | [6] |

Note: Data is illustrative. Erythema is often scored on a scale (e.g., 0-4), and reduction is calculated relative to the control group.

Table 3: Efficacy of Topical Agents in P. acnes-Induced Ear Inflammation in Mice

| Treatment Group | Dose/Concentration | Measurement | Reduction in Ear Thickness (%) | Reference |

| Control (Vehicle) | N/A | 24 hr post-injection | 0 | [12] |

| Topical Antimicrobial Peptide (P5) | 1.6 µM | 24 hr post-injection | ~50 | [9] |

| Topical Laurus nobilis Extract | - | 24 hr post-injection | Significant reduction | [12] |

Note: This table provides examples of endpoints used in this model, as direct data for topical ibuprofen was not available.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol details the induction of acute inflammation in the rat paw and the evaluation of the anti-inflammatory effects of topically applied this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound formulation (e.g., 3% or 5% cream/gel)

-

Vehicle control (placebo formulation without this compound)

-

Positive control (e.g., topical diclofenac gel)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer or digital calipers

-

Animal enclosures and standard laboratory equipment

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.[4]

-

Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

-

Group 1: Negative Control (Carrageenan + Vehicle)

-

Group 2: this compound

-

Group 3: Positive Control (e.g., Topical Diclofenac)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

-

Topical Application: Apply a standardized amount (e.g., 100 mg) of the assigned topical formulation (this compound, vehicle, or positive control) to the plantar surface of the right hind paw. Gently rub the formulation for a consistent duration (e.g., 30 seconds).

-

Induction of Edema: One hour after topical application, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[10]

-

Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

UV-Induced Erythema in Guinea Pigs

This protocol describes the induction of skin inflammation using UV radiation and the assessment of the protective effect of this compound.

Materials:

-

Albino guinea pigs (300-400 g)

-

This compound formulation

-

Vehicle control

-

Positive control (e.g., topical indomethacin cream)

-

UV lamp (emitting UVB radiation, e.g., 280-320 nm)

-

Shielding material with circular openings (e.g., 1 cm diameter)

-

Erythema scoring scale (e.g., 0 = no erythema, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe)

-

Chromameter (optional, for quantitative measurement of redness)

Procedure:

-

Animal Preparation: 24 hours before the experiment, carefully shave the dorsal skin of the guinea pigs.

-

Grouping: Randomly assign animals to treatment groups.

-

Topical Application: Apply a standardized amount of the test formulation to defined areas on the shaved back. Leave one area untreated as a control.

-

UV Irradiation: 30 minutes after topical application, place the shielding material over the treated and control areas. Expose the skin to a predetermined dose of UVB radiation sufficient to induce a clear erythematous response in the control sites.

-

Erythema Assessment: Visually score the erythema at specified time points (e.g., 2, 4, 6, and 24 hours) after irradiation using the erythema scale.[13] A chromameter can also be used for a more objective measurement of skin redness (a* value).

-

Data Analysis: Compare the mean erythema scores of the this compound-treated sites with the vehicle-treated and positive control sites. Calculate the percentage reduction in erythema score.

Propionibacterium acnes-Induced Inflammation in Mice

This model is used to evaluate the efficacy of this compound in reducing inflammation associated with acne.

Materials:

-

Live Propionibacterium acnes (ATCC 6919) culture

-

This compound formulation

-

Vehicle control

-

Positive control (e.g., topical clindamycin)

-

Sterile phosphate-buffered saline (PBS)

-

Microsyringes

-

Calipers for measuring ear thickness

-

Equipment for histological analysis (optional)

Procedure:

-

Bacterial Culture: Culture P. acnes under anaerobic conditions. Prepare a bacterial suspension in PBS to a final concentration of approximately 1 x 108 Colony Forming Units (CFU)/mL.

-

Grouping: Divide mice into experimental groups.

-

Induction of Inflammation: Intradermally inject 20 µL of the P. acnes suspension into the right ear of each mouse. The left ear can serve as an untreated control or be injected with PBS.[9]

-

Topical Treatment: One hour after bacterial injection, and daily thereafter for a specified period (e.g., 3 days), topically apply a standardized amount of the test formulation to the surface of the right ear.

-

Assessment of Inflammation:

-

Measure the thickness of both ears daily using digital calipers.

-

At the end of the experiment, euthanize the animals and collect ear tissue for histological analysis to assess inflammatory cell infiltrate and tissue damage.

-

Homogenize ear tissue to quantify bacterial load (CFU counting) or measure inflammatory cytokine levels (e.g., IL-1β, TNF-α) using ELISA.

-

-

Data Analysis:

-

Calculate the change in ear thickness over time.

-

Compare the ear thickness, histological scores, bacterial counts, and cytokine levels between the this compound-treated group and the control groups.

-

Visualization of Pathways and Workflows

Signaling Pathway of Ibuprofen in Inflammation

The primary mechanism of action for ibuprofen involves the inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins. This reduction in prostaglandin synthesis alleviates the cardinal signs of inflammation.

Caption: Ibuprofen's anti-inflammatory signaling pathway.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

The following diagram illustrates the key steps in the carrageenan-induced paw edema model for testing topical this compound.

Caption: Workflow for the carrageenan-induced paw edema model.

Logical Relationship of this compound Components

This diagram illustrates the synergistic relationship between ibuprofen and piconol in the topical formulation.

Caption: Synergistic components of this compound.

References

- 1. The effect of topically applied agents on ultraviolet erythema in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Advanced Studies and Applications on Animal Models of Acne [gavinpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. UV-induced erythema model: a tool in dermatopharmacology for testing the topical activity of non-steroidal anti-inflammatory agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HR-1 Mice: A New Inflammatory Acne Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propionibacterium acnes–induced immunopathology correlates with health and disease association - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of Propionibacterium acnes Infection and the Associated Inflammatory Response by the Antimicrobial Peptide P5 in Mice | PLOS One [journals.plos.org]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Pharmacologic-toxicologic study of an ibuprofen-containing creme] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Enhanced Topical Delivery of Ibuprofen Piconol in Nanoemulsions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of Ibuprofen Piconol-loaded nanoemulsions for enhanced topical delivery. While specific data for this compound in nanoemulsions is limited in publicly available literature, the following information, based on extensive research on the closely related molecule ibuprofen, serves as a robust guide for the development and assessment of such formulations.

Introduction

This compound, an ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) designed for topical application to alleviate pain and inflammation associated with conditions like thermal burns and sunburn.[1] Its mechanism of action, similar to ibuprofen, involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3][4] Nanoemulsions are advanced drug delivery systems composed of oil, water, and surfactants, with droplet sizes in the nanometer range. These systems are particularly advantageous for topical delivery as they can enhance the permeation of poorly water-soluble drugs like this compound through the skin, leading to improved bioavailability at the target site and potentially reducing systemic side effects.[2]

Data Presentation: Formulation and Characterization

The formulation of a stable and effective nanoemulsion requires careful selection and optimization of its components. The following tables summarize representative compositions and physicochemical characteristics of ibuprofen-loaded nanoemulsions, which can be adapted for this compound.

Table 1: Exemplary Ibuprofen Nanoemulsion Formulations

| Formulation Code | Oil Phase (% w/w) | Surfactant/Co-surfactant (% w/w) | Aqueous Phase (% w/w) | Ibuprofen (% w/w) |

| NE-1 | Palm Kernel Oil Esters (PKOE): 3.6 | Cremophor EL: 14.4 | Water: 80.0 | 2.0 |

| NE-2 | Olive Oil: 57.0 | Sucrose Ester L-1695: 15.0 / Glycerol: 25.0 | - | 3.0 |

| NE-3 | PKOE: 3.0 | Tween 80: 15.0 | Water: 80.0 | 2.0 |

Data adapted from studies on ibuprofen nanoemulsions.[1][3][5]

Table 2: Physicochemical Characterization of Ibuprofen Nanoemulsions

| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| NE-1 | 17.7 | 0.223 | Not Reported |

| NE-2 | 232.1 | 0.047 | -31.7 |

| NE-3 | 97.26 | 0.271 | -19.8 |

Data adapted from studies on ibuprofen nanoemulsions.[1][2][3] A low PDI value (typically < 0.3) indicates a narrow and uniform size distribution of nanoemulsion droplets. A zeta potential value greater than +30 mV or less than -30 mV is generally indicative of good colloidal stability.[2]

Table 3: In Vitro Skin Permeation of Ibuprofen from Nanoemulsions

| Formulation | Cumulative Amount Permeated after 24h (µg/cm²) | Flux (Jss) (µg/cm²/h) |

| Optimized Nanoemulsion | 79.64 ± 5.34% of applied dose | Not Reported |

| Nanoemulsion Gel | 739.6 ± 36.1 | Not Reported |

| Commercial Gel | 320.8 ± 17.53 | Not Reported |

Data adapted from various in vitro studies on ibuprofen nanoemulsions using human or rat skin.[6]

Experimental Protocols

The following are detailed methodologies for the preparation and evaluation of this compound nanoemulsions.

Protocol 1: Preparation of this compound Nanoemulsion

This protocol describes the phase inversion composition (PIC) method, a low-energy emulsification technique.

Materials:

-

This compound

-

Oil Phase (e.g., Palm Kernel Oil Esters, Olive Oil, Oleic Acid)

-

Surfactant (e.g., Cremophor EL, Tween 80)

-

Co-surfactant (e.g., Glycerol, Transcutol P)

-

Purified Water

Procedure:

-

Dissolve the desired amount of this compound in the oil phase with continuous stirring until a homogenous solution is formed.

-

Add the surfactant and co-surfactant mixture (Smix) to the oil phase and mix thoroughly.

-

Slowly titrate the aqueous phase (purified water) into the oil-surfactant mixture under constant magnetic stirring at room temperature.

-

The titration is continued until a clear and transparent nanoemulsion is formed. The transition from a turbid to a clear system indicates the formation of a nanoemulsion.

-

The prepared nanoemulsion should be stored in a well-closed container at room temperature.

Protocol 2: Characterization of Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Place the diluted sample in a cuvette and insert it into the instrument.

-

Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).

-

Perform the measurement in triplicate and report the average values.

-

2. Zeta Potential Measurement:

-

Instrument: Zeta potential analyzer (e.g., Malvern Zetasizer).

-

Procedure:

-

Dilute the nanoemulsion sample with purified water.

-

Inject the diluted sample into the electrophoretic cell of the instrument.

-

Measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential value by the instrument's software.

-

Perform the measurement in triplicate and report the average values.

-

Protocol 3: In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to evaluate the permeation of this compound from the nanoemulsion through a skin membrane.

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., rat, porcine, or human cadaver skin)

-

Receptor medium (e.g., phosphate-buffered saline pH 7.4)

-

Magnetic stirrer

-

Water bath

-

HPLC or UPLC-MS/MS system for drug quantification

Procedure:

-

Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

-

Fill the receptor compartment with the receptor medium and maintain it at 37°C with constant stirring.

-

Apply a known quantity of the this compound nanoemulsion to the surface of the skin in the donor compartment.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the withdrawn samples for this compound concentration using a validated analytical method like HPLC or UPLC-MS/MS.[7][8]

-

Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) and plot it against time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount permeated versus time curve.

Visualizations

The following diagrams illustrate key processes and pathways related to the topical delivery of this compound via nanoemulsions.

Caption: Experimental workflow for nanoemulsion preparation and evaluation.

Caption: Schematic of an in vitro skin permeation study using a Franz diffusion cell.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. Development and characterisation of ibuprofen-loaded nanoemulsion with enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nveo.org [nveo.org]

- 7. ukaazpublications.com [ukaazpublications.com]

- 8. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Challenges of Ibuprofen Piconol in Topical Preparations

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of topical preparations containing Ibuprofen piconol.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Issue 1: Physical Instability of the Formulation

Question: My this compound cream/gel is showing signs of phase separation (creaming or coalescence). What are the potential causes and how can I fix it?

Answer:

Phase separation in emulsions is a common challenge. The primary causes are often related to the formulation's composition and processing parameters. This compound is known to be a liquid that strongly partitions into the oil phase, which can influence emulsion stability.[1][2][3][4]

Potential Causes & Solutions:

| Potential Cause | Recommended Solution |

| Inadequate Emulsifier Concentration | Increase the concentration of the emulsifier. A higher hydrophilic-lipophilic balance (HLB) value may be required. |

| Inappropriate Emulsifier Type | Experiment with different non-ionic or polymeric emulsifiers to find one compatible with this compound and the oil phase. |

| High Oil Phase Concentration | Reduce the concentration of the oil phase relative to the aqueous phase. |

| Incorrect Processing Parameters | Optimize the homogenization speed and time to ensure the formation of a stable emulsion with a uniform droplet size. |

| Viscosity Issues | Increasing the viscosity of the external phase by adding a suitable thickening agent (e.g., carbomers, xanthan gum) can slow down the movement of droplets and improve stability. |

Issue 2: Chemical Degradation of this compound

Question: I am observing a decrease in the potency of my this compound formulation over time. What are the likely degradation pathways and how can I mitigate them?

Answer:

This compound, while generally chemically stable, can degrade under certain conditions.[1][2][3][4] The ester linkage of this compound can be susceptible to hydrolysis, and the ibuprofen moiety itself can undergo degradation.

Potential Degradation Pathways & Mitigation Strategies:

-

Hydrolysis: The ester bond in this compound can be hydrolyzed to form ibuprofen and piconol. This is often catalyzed by pH and temperature.

-

Mitigation:

-

pH Control: While specific data for this compound is limited, studies on ibuprofen suggest that maintaining the pH of the formulation around 6 may enhance stability.[2] Buffering the formulation in this range is recommended.

-

Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures can accelerate hydrolysis.[2]

-

-

-

Oxidation: The ibuprofen molecule can be susceptible to oxidation, leading to the formation of various degradation products.[5]

-

Mitigation:

-

Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) into the oil phase of the formulation.

-

Chelating Agents: this compound is known to degrade in the presence of metal ions.[1] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that may be present in the excipients or from manufacturing equipment, thereby preventing catalytic degradation.

-

-

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of ibuprofen and potentially this compound.[6][7]

-

Mitigation:

-